molecular formula C10H7F3N2 B8212037 7-(Trifluoromethyl)isoquinolin-4-amine

7-(Trifluoromethyl)isoquinolin-4-amine

Cat. No.: B8212037
M. Wt: 212.17 g/mol
InChI Key: MOZCYECVKDVVTR-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)isoquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products:

Scientific Research Applications

7-(Trifluoromethyl)isoquinolin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)isoquinolin-4-amine involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, often leading to increased potency and selectivity. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)isoquinoline
  • 4-(Difluoromethyl)isoquinoline
  • 7-Fluoroisoquinoline

Comparison: 7-(Trifluoromethyl)isoquinolin-4-amine is unique due to the position of the trifluoromethyl group on the isoquinoline ring, which can significantly influence its chemical and biological properties. Compared to its analogs, this compound often exhibits higher biological activity and better pharmacokinetic properties, making it a valuable compound in drug development and other applications .

Properties

IUPAC Name

7-(trifluoromethyl)isoquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)7-1-2-8-6(3-7)4-15-5-9(8)14/h1-5H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZCYECVKDVVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C=C1C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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